molecular formula C26H22N2O6 B4612906 2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide

2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide

Cat. No.: B4612906
M. Wt: 458.5 g/mol
InChI Key: FZUXFVALEOPYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.14778643 g/mol and the complexity rating of the compound is 916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Polymorphism

Research on compounds structurally related to 2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide has led to insights into their crystalline structures and polymorphism. For instance, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide have shown that it crystallizes in specific space groups with an anti-rotamer conformation about the C-N bond. The structural versatility of these compounds is further highlighted by their ability to form polymorphs and hydrates, as seen in derivatives like 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide (Reis et al., 2013).

Synthesis and Biological Evaluation

The synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, which structurally resemble the core compound, has been explored. These derivatives have been synthesized starting from key intermediates and subjected to various reactions to yield compounds with potential biological properties. This highlights the synthetic versatility and potential biological relevance of compounds within this chemical family (Ramaganesh et al., 2010).

Antimicrobial Activity

Compounds analogous to this compound have been synthesized and evaluated for their antimicrobial properties. This research area is significant due to the ongoing need for new antimicrobial agents with novel mechanisms of action to combat resistant strains of bacteria and fungi. The antimicrobial activity of these compounds has been determined through in vitro screening, indicating their potential as leads for the development of new antimicrobial agents (Azab et al., 2017).

Polymer Synthesis and Applications

The integration of chromene derivatives into polymeric structures to create photosensitive materials with potential applications in various fields, including materials science and optoelectronics, has been explored. The synthesis of aromatic polyamides incorporating coumarin chromophores demonstrates the applicability of these compounds in the development of polymers with unique properties such as solubility in polar solvents and thermal stability (Nechifor, 2009).

Properties

IUPAC Name

2-oxo-N-[[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]methyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c29-23(19-13-17-5-1-3-7-21(17)33-25(19)31)27-15-16-9-11-28(12-10-16)24(30)20-14-18-6-2-4-8-22(18)34-26(20)32/h1-8,13-14,16H,9-12,15H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUXFVALEOPYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide
Reactant of Route 4
2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide
Reactant of Route 5
2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-oxo-N-({1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinyl}methyl)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.